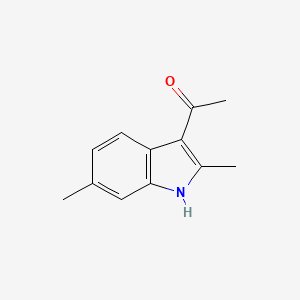

1-(2,6-dimethyl-1H-indol-3-yl)ethanone

説明

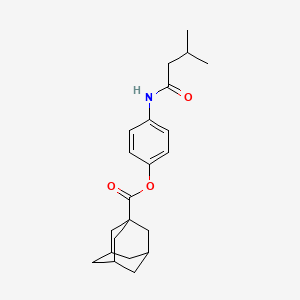

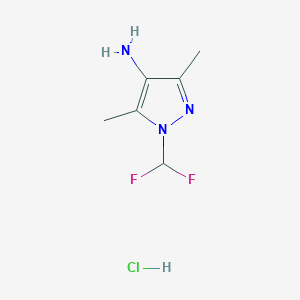

1-(2,6-dimethyl-1H-indol-3-yl)ethanone is a chemical compound with the molecular formula C12H13NO . It is a derivative of indole, a heterocyclic compound that is a core structure in many natural products and pharmaceuticals .

Molecular Structure Analysis

The molecular weight of 1-(2,6-dimethyl-1H-indol-3-yl)ethanone is 187.24 g/mol . The structure of this compound or similar compounds can be viewed using Java or Javascript .科学的研究の応用

-

Biotechnological Production

- Field : Systems Microbiology and Biomanufacturing .

- Application : Indole is a signalling molecule produced both by bacteria and plants. It has value for flavour and fragrance applications, for example, in food industry or perfumery .

- Methods : Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .

- Results : Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants or have promising bioactivity with therapeutic potential to treat human diseases .

-

Pharmaceutical Chemistry

- Field : Pharmaceutical Sciences .

- Application : Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .

- Methods : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .

- Results : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

-

Inflammation Research

- Field : Medical Research .

- Application : DPIE [2-(1,2-diphenyl-1H-indol-3-yl)ethanamine] is used to study inflammation in IL-1β-stimulated GFs .

- Methods : The mRNA expression level of pro-inflammatory cytokines (IL-6 and IL-8) and COX-2 in IL-1β-stimulated GFs treated with DPIE at different concentrations, i.e., 0, 2, 4, and 8 μM, was tested .

- Results : The results of this study are not specified in the source .

-

Synthesis of Trisubstituted Indoles

- Field : Organic & Biomolecular Chemistry .

- Application : A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .

- Methods : This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

- Results : The utility of this process has been demonstrated in the synthesis of 23 indoles, benzoindoles and tetrahydrocarbazoles bearing varied and useful functionality .

-

Medicinal Applications of Indazole Derivatives

- Field : Medical Research .

- Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

- Methods : Several recently marketed drugs contain indazole structural motif .

- Results : The results of this study are not specified in the source .

-

Solvent in N -Alkylation of Amines

- Field : Chemical Synthesis .

- Application : 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone is used as a versatile solvent in N -alkylation of amines .

- Methods : The methods of application or experimental procedures are not specified in the source .

- Results : The results of this study are not specified in the source .

-

Antiviral Activity

- Field : Medical Research .

- Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- Methods : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

- Results : The results of this study are not specified in the source .

-

Synthesis of Poly (Aryl Ethers)

- Field : Chemical Synthesis .

- Application : Indoles are versatile building blocks in synthesis, providing access to diverse heterocycles (e.g. tryptolines, spiropyrans, indolines, oxindoles and spirocycles), substrates for asymmetric dearomatisation, and polymers and composite materials with energy storage and biomedical applications .

- Methods : A rapid, cheap and concise one-pot, three-component sequence for their synthesis, based upon Fischer indolisation–N-alkylation, and the evolution of this process is described .

- Results : The utility of this process has been demonstrated in the synthesis of 23 indoles, benzoindoles and tetrahydrocarbazoles bearing varied and useful functionality .

-

Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles

- Field : Chemical Synthesis .

- Application : 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone is used as a versatile solvent in the synthesis of 1-aryl-3,4,5-substituted pyrazoles by cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones .

- Methods : The methods of application or experimental procedures are not specified in the source .

- Results : The results of this study are not specified in the source .

将来の方向性

Indole derivatives, including 1-(2,6-dimethyl-1H-indol-3-yl)ethanone, have diverse biological activities and immense potential for further exploration for therapeutic possibilities . They are of great interest in the development of new drugs due to their broad range of chemical and biological properties .

特性

IUPAC Name |

1-(2,6-dimethyl-1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-7-4-5-10-11(6-7)13-8(2)12(10)9(3)14/h4-6,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQFZAQYZPSEPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(N2)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-dimethyl-1H-indol-3-yl)ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methyl]hydrazinecarbothioamide](/img/structure/B1424868.png)

![1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1424878.png)

![2-chloro-N-[(3-propoxyphenyl)methyl]acetamide](/img/structure/B1424879.png)